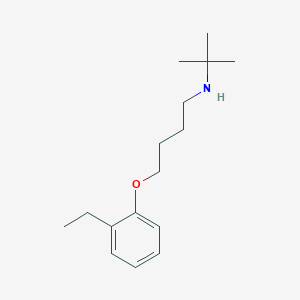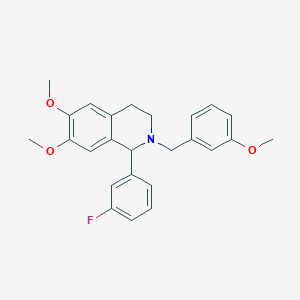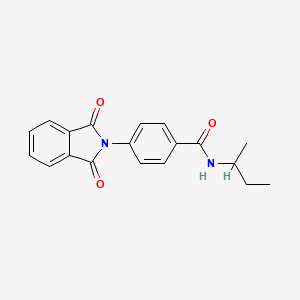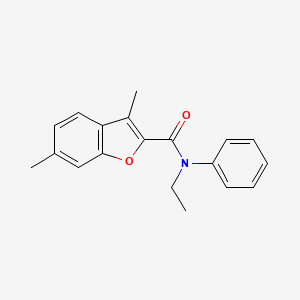
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for scientific research. This compound is a member of the indazole-3-carboxamide family and has been shown to have a high affinity for CB1 and CB2 receptors in the endocannabinoid system. In
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine has shown potential for a variety of scientific research applications, including studying the endocannabinoid system, developing new treatments for pain and inflammation, and exploring the effects of synthetic cannabinoids on the human body. This compound has been used in studies to investigate the role of CB1 and CB2 receptors in the modulation of pain and inflammation, as well as the effects of synthetic cannabinoids on cognitive function and behavior.
Wirkmechanismus
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine acts as a potent agonist for CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). These pathways are involved in the modulation of pain and inflammation, as well as the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine are not fully understood, but studies have shown that this compound can modulate pain and inflammation, alter cognitive function and behavior, and affect cardiovascular and respiratory function. N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine has also been shown to have analgesic and anxiolytic effects in animal models, making it a potential candidate for the development of new treatments for pain and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine in lab experiments include its high potency and selectivity for CB1 and CB2 receptors, as well as its ability to modulate pain and inflammation. However, there are some limitations to using this compound, including its potential for abuse and dependence, as well as the lack of information on its long-term effects on the human body. Researchers must exercise caution when working with N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine and follow strict safety protocols to ensure the safety of themselves and others.
Zukünftige Richtungen
There are many potential future directions for research on N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, including investigating its effects on different types of pain and inflammation, exploring its potential as a treatment for anxiety and mood disorders, and studying its long-term effects on the human body. Additionally, researchers may seek to develop new synthetic cannabinoids based on the structure of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, with the goal of creating compounds with improved selectivity and efficacy for the endocannabinoid system. Overall, N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine represents a valuable tool for scientific research and has the potential to lead to new treatments for a variety of medical conditions.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine involves the reaction of tert-butyl 4-(2-ethylphenoxy)butanoate with 1H-indazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of pure N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, making it a valuable tool for scientific research.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-14-10-6-7-11-15(14)18-13-9-8-12-17-16(2,3)4/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOORHDYOVLCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(3-{[2-(2-naphthylamino)-2-oxoethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5195253.png)
![1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5195260.png)
![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)
![6-chloro-2-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5195271.png)


![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)


![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)